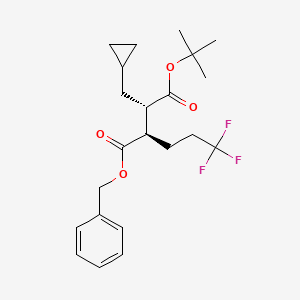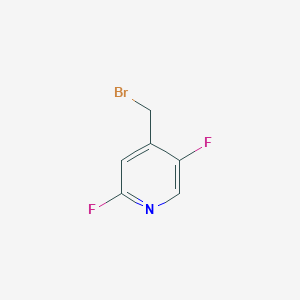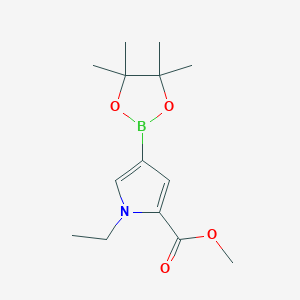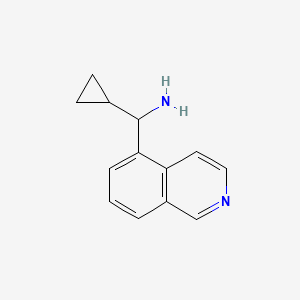
1,3,3-Trimethyl-1,2,3,4-tetrahydroquinoline-8-sulfonylchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,3-Trimethyl-1,2,3,4-tetrahydroquinoline-8-sulfonylchloride: is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-1,2,3,4-tetrahydroquinoline-8-sulfonylchloride typically involves the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through the hydrogenation of quinoline derivatives under high pressure and temperature conditions.
Introduction of Trimethyl Groups: Alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate can introduce the trimethyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,3,3-Trimethyl-1,2,3,4-tetrahydroquinoline-8-sulfonylchloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or alcohols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of the corresponding sulfonyl hydrides.
Substitution: Formation of sulfonamides or sulfonate esters.
Scientific Research Applications
1,3,3-Trimethyl-1,2,3,4-tetrahydroquinoline-8-sulfonylchloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3,3-Trimethyl-1,2,3,4-tetrahydroquinoline-8-sulfonylchloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins that play a role in various biological pathways.
Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or interact with cellular receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline
- 3,5,8-Trimethyl-1,2,3,4-tetrahydroquinoline
Comparison
1,3,3-Trimethyl-1,2,3,4-tetrahydroquinoline-8-sulfonylchloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct chemical reactivity and biological activity compared to other trimethyl-tetrahydroquinoline derivatives. This uniqueness makes it valuable in specific applications where sulfonylation is required.
Properties
Molecular Formula |
C12H16ClNO2S |
|---|---|
Molecular Weight |
273.78 g/mol |
IUPAC Name |
1,3,3-trimethyl-2,4-dihydroquinoline-8-sulfonyl chloride |
InChI |
InChI=1S/C12H16ClNO2S/c1-12(2)7-9-5-4-6-10(17(13,15)16)11(9)14(3)8-12/h4-6H,7-8H2,1-3H3 |
InChI Key |
YOZMHGAPPLKWLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=CC=C2)S(=O)(=O)Cl)N(C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Methyl 7-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B13022617.png)


![1-(6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine](/img/structure/B13022640.png)
![[(2R)-1,4-diazabicyclo[2.2.2]octan-2-yl]methanamine](/img/structure/B13022649.png)

![7,7-Difluoro-9-methyl-2,9-diazaspiro[5.5]undecane](/img/structure/B13022668.png)

